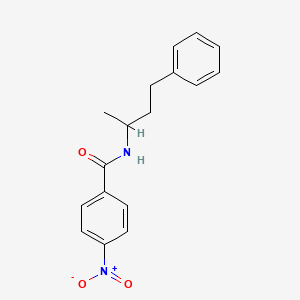
N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide, also known as NPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide is not fully understood, but it is believed to act as a non-selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in the transmission of pain signals and is involved in the development of chronic pain conditions. By blocking the NMDA receptor, N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide may be able to reduce pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. Additionally, N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide in lab experiments is its relatively simple synthesis method. Additionally, N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide in experiments is its relatively low potency compared to other NMDA receptor antagonists.
Orientations Futures
There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide. One area of interest is the development of more potent NMDA receptor antagonists based on the structure of N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide and its effects on neurotransmitter systems in the brain. Finally, clinical trials are needed to determine the safety and efficacy of N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide as a potential treatment for pain and inflammation.
Applications De Recherche Scientifique
N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain relief medications. Additionally, N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of certain neurotransmitters.
Propriétés
IUPAC Name |
4-nitro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(7-8-14-5-3-2-4-6-14)18-17(20)15-9-11-16(12-10-15)19(21)22/h2-6,9-13H,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDNRXADOCPSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(4-phenylbutan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



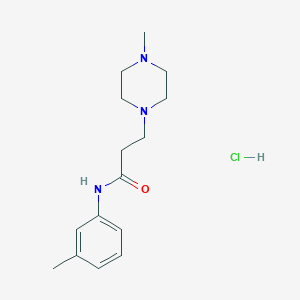
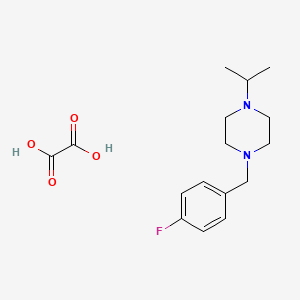
![4-(2-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941842.png)
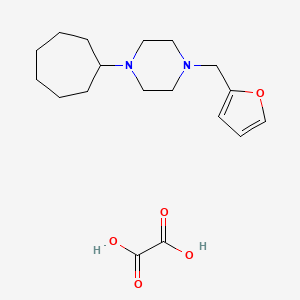
![N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3941850.png)
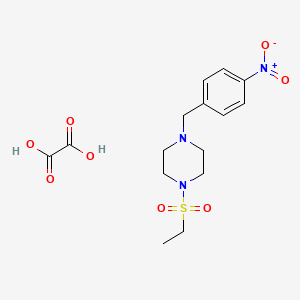
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3941860.png)
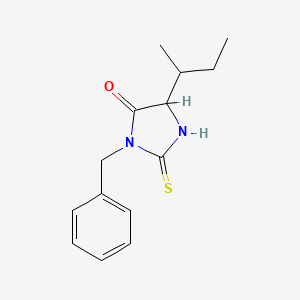
![1-[1-(4-butylphenyl)-1H-pyrazol-4-yl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B3941874.png)
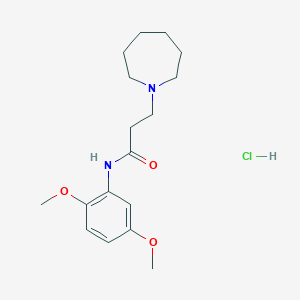

![4-chloro-6-{[(2-methyl-4-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941882.png)
![7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B3941889.png)
